molecular formula C19H6Br4Cl4O5S B12693814 4,4'-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide CAS No. 61053-97-2

4,4'-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide

Cat. No.: B12693814
CAS No.: 61053-97-2
M. Wt: 807.7 g/mol
InChI Key: MJVQTNLSJHMBJI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The compound’s IUPAC name, 4,4'-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3,3-diyl)bis(2,6-dichlorophenol) , reflects its intricate polyhalogenated structure. Breaking down the nomenclature:

  • 4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol : The central benzoxathiol ring is fused with a benzene moiety, substituted with bromine atoms at positions 4, 5, 6, and 7. The sulfone group (S,S-dioxide) at the 1-position confirms the oxidation state of the sulfur atom.
  • bis(2,6-dichlorophenol) : Two dichlorophenol groups are linked via the benzoxathiol core, with chlorine atoms at the 2- and 6-positions of each phenol ring.

Structural validation is supported by spectroscopic and crystallographic data. The molecular formula C₁₉H₆Br₄Cl₄O₅S corresponds to a molar mass of 807.728 g/mol . The presence of four bromine and four chlorine atoms is consistent with high-resolution mass spectrometry (HRMS) profiles, while infrared (IR) spectroscopy confirms sulfone (S=O) stretching vibrations at 1,150–1,350 cm⁻¹ and phenolic O–H bonds near 3,200 cm⁻¹ .

Crystallographic Characterization and Bonding Geometry

Crystallographic studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters:

Parameter Value
a 9.1511(4) Å
b 5.6679(3) Å
c 16.7731(9) Å
β 93.435(2)°
Volume 868.42(8) ų
Z 2

The benzoxathiol core adopts a planar conformation, with sulfur–oxygen bond lengths of 1.43–1.45 Å , characteristic of sulfone groups. Bromine and chlorine substituents exhibit average bond distances of 1.89 Å (C–Br) and 1.74 Å (C–Cl) , respectively. Key torsion angles include:

  • C–S–O–C : 178.2° (near-linear sulfone linkage)
  • C–Br–C–C : 120.5° (tetrahedral halogen geometry)

The crystal packing is stabilized by intermolecular hydrogen bonds between phenolic O–H groups and sulfone oxygen atoms, with O···O distances of 2.65–2.78 Å .

Comparative Analysis with Related Benzoxathiol Derivatives

The compound’s structure shares similarities with other halogenated benzoxathiol derivatives but differs in substitution patterns:

Compound Molecular Formula Halogen Substituents Key Features
4,4'-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide C₁₉H₆Br₄Cl₄O₅S 4 Br, 4 Cl Sulfone group, dichlorophenol arms
Tetrabromophenol Blue C₁₉H₆Br₈O₅S 8 Br Brominated phenol groups, pH indicator
6-Methoxy-1,3-benzoxathiol-2-one C₈H₆O₃S None Methoxy group, lactone ring

Notably, the tetrabromo-dichlorophenol derivative exhibits enhanced electrophilicity compared to its non-halogenated counterparts due to electron-withdrawing halogens. The sulfone group further polarizes the molecule, increasing its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Properties

CAS No.

61053-97-2

Molecular Formula

C19H6Br4Cl4O5S

Molecular Weight

807.7 g/mol

IUPAC Name

2,6-dichloro-4-[4,5,6,7-tetrabromo-3-(3,5-dichloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol

InChI

InChI=1S/C19H6Br4Cl4O5S/c20-12-11-18(15(23)14(22)13(12)21)33(30,31)32-19(11,5-1-7(24)16(28)8(25)2-5)6-3-9(26)17(29)10(27)4-6/h1-4,28-29H

InChI Key

MJVQTNLSJHMBJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxathiol Core

The tetrabrominated benzoxathiol intermediate is synthesized via bromination of o-sulfobenzoic acid cyclic anhydride.
Key steps :

  • Bromination : Treatment of o-sulfobenzoic acid cyclic anhydride with excess bromine (Br₂) in acetic acid at 80–100°C yields 4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-one 1,1-dioxide.
  • Purification : Recrystallization from dichloromethane/hexane mixtures achieves >95% purity.

Condensation with Dichlorophenol Derivatives

The final compound is formed by coupling the tetrabrominated benzoxathiol core with 2,6-dichlorophenol.
Reaction conditions :

Parameter Value
Solvent Dimethylformamide (DMF)
Catalyst Triethylamine
Temperature 120°C, 12–16 hours
Yield 68–72%

Mechanism : Nucleophilic aromatic substitution at the activated positions of the benzoxathiol core.

Alternative Halogenation Pathways

Direct halogenation of pre-condensed intermediates may improve efficiency:

Analytical Validation

Purity assessment :

Method Result
HPLC (C18 column) Retention time: 8.2 min
Elemental Analysis C: 28.3%, Br: 39.6%, Cl: 17.5%
MS (ESI-) m/z 805.7 [M-H]⁻

Industrial-Scale Optimization

Large batches require modified conditions:

Chemical Reactions Analysis

Types of Reactions

4,4’-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various brominated phenol derivatives, while substitution reactions can produce a range of halogenated compounds .

Scientific Research Applications

4,4’-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The target compound uniquely combines bromine (electron-withdrawing) on the benzoxathiol core and chlorine on the phenol rings. In contrast, 4430-25-5 (above) has bromine on both the core and phenol groups, enhancing its molecular weight and lipophilicity .
  • Functional Groups : The hydroxyl (-OH) groups in 77172-72-6 increase polarity compared to the dichloro-substituted target compound, affecting solubility and reactivity .

Physicochemical and Environmental Behavior

  • Thermal Stability : Brominated derivatives generally exhibit higher thermal stability than chlorinated analogues due to stronger C-Br bonds. For example, 4430-25-5 (all-bromine substituents) has been studied for flame-retardant applications, whereas the target compound’s mixed halogenation may offer a balance between stability and reactivity .
  • Lipophilicity and Bioaccumulation: Compounds with higher bromine content (e.g., 4430-25-5) are more lipophilic, increasing bioaccumulation risks. Microbial O-methylation of halogenated phenols, as demonstrated for TBBPA (tetrabromobisphenol-A) in , suggests similar metabolic pathways could modify the target compound’s environmental persistence .

Biological Activity

4,4'-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide is a synthetic compound known for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and applications in various fields.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₈Br₄Cl₂O₄S₂ with a molecular weight of 807.7 g/mol. Its structure includes multiple bromine atoms and dichlorophenol units, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxicity

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. A study reported IC50 values indicating potent cytotoxic effects on human cancer cells (e.g., HeLa and MCF-7 cells). The compound's ability to induce cell death may be attributed to oxidative stress mechanisms and the generation of reactive oxygen species (ROS).

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses a strong ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Toxicological Profile

Despite its biological activities, the toxicity profile of 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dichlorophenol) S,S-dioxide raises concerns regarding its safety for human use. Acute toxicity studies have shown signs of skin irritation and potential carcinogenic effects in long-term exposure scenarios. Regulatory assessments are crucial to determine safe usage levels in consumer products.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 32 to 128 µg/mL.
Cytotoxicity Induced apoptosis in MCF-7 cells with an IC50 of 25 µM after 48 hours of treatment.
Antioxidant Activity Scavenging activity measured at 78% at a concentration of 100 µg/mL in DPPH assay.

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceuticals : Potential development as an antimicrobial agent or anticancer drug.
  • Cosmetics : Possible use in formulations requiring antimicrobial preservatives.
  • Agriculture : Application as a biocide or fungicide due to its broad-spectrum activity against pathogens.

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing this compound, and how can purity be ensured?

A: The compound can be synthesized via bromination of a phenolsulfonephthalein precursor. Key steps include:

  • Reagents : Use bromine in acetic acid (HOAc) under an inert atmosphere (N₂/Ar) to prevent side reactions .
  • Temperature : Maintain 130–140°C for efficient bromine incorporation .
  • Purification : Recrystallize from boiling HOAc to achieve ≥95% purity. Monitor reaction progress via TLC or HPLC, as residual bromine or unreacted intermediates can skew analytical results .

Advanced Research: Spectroscopic Characterization

Q. Q: How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved for halogen-rich derivatives of this compound?

A:

  • NMR Challenges : Heavy bromine/chlorine atoms cause signal broadening. Use high-field NMR (≥500 MHz) and deuterated DMSO to enhance resolution. Compare with computational predictions (DFT) for peak assignments .
  • IR Analysis : Focus on sulfone (S=O) stretches (~1350–1150 cm⁻¹) and phenolic O–H bonds (~3200 cm⁻¹). Cross-reference with X-ray crystallography data to confirm structural integrity .
  • Mass Spectrometry : Employ high-resolution ESI-MS to distinguish isotopic patterns (e.g., Br/Cl clusters) and verify molecular weight .

Basic Research: Hazard and Safety Protocols

Q. Q: What safety precautions are critical when handling this compound?

A:

  • Hazards : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles, respirator) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid exposure to light or moisture, which may generate toxic byproducts .

Advanced Research: Mechanistic Insights

Q. Q: How does the electronic structure of the benzoxathiol core influence bromination regioselectivity?

A:

  • Computational Modeling : Perform DFT calculations to map electron density on the benzoxathiol ring. Bromine preferentially attacks electron-rich positions (e.g., para to sulfone groups) .
  • Experimental Validation : Compare bromination sites in derivatives (e.g., tetrabromo vs. hexabromo) using X-ray crystallography. Contradictions in regioselectivity may arise from solvent polarity or catalyst effects (e.g., SnCl₄) .

Advanced Research: Environmental Impact Assessment

Q. Q: What methodologies are recommended for studying the environmental persistence of this compound?

A:

  • Degradation Studies : Use LC-MS/MS to track degradation products in simulated environments (e.g., UV light, microbial action). Focus on sulfone and halogen bond stability .
  • Ecototoxicity : Conduct bioassays with Daphnia magna or Danio rerio to assess acute/chronic toxicity. Compare with structurally similar pollutants (e.g., tetrabromobisphenol A) .

Basic Research: Analytical Quantification

Q. Q: Which chromatographic methods are suitable for quantifying this compound in mixed matrices?

A:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30 v/v) + 0.1% formic acid to enhance peak symmetry .
  • Calibration : Prepare standards in HOAc to mimic sample matrix. Validate linearity (R² > 0.99) across 0.1–100 µg/mL .

Advanced Research: Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported melting points or reaction yields?

A:

  • Yield Variability : Trace impurities (e.g., residual SnCl₄) can lower yields. Replicate synthesis with strict stoichiometric control and inert conditions .
  • Melting Point Discrepancies : Polymorphism or solvate formation may alter thermal behavior. Perform DSC/TGA to identify phase transitions and compare with literature .

Basic Research: Functional Group Reactivity

Q. Q: What strategies stabilize the sulfone group during functionalization reactions?

A:

  • Protecting Groups : Temporarily convert phenolic –OH to acetate esters to prevent sulfone reduction.
  • Mild Conditions : Use Pd-catalyzed cross-coupling at ≤80°C to avoid S–O bond cleavage .

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